

# Synthesis and Characterization of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-4-methoxybenzene

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1-(Dimethoxymethyl)-4-methoxybenzene**, also known as anisaldehyde dimethyl acetal. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the development of pharmaceutical compounds.

## Physicochemical Properties

**1-(Dimethoxymethyl)-4-methoxybenzene** is a clear, colorless to light yellow liquid.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>	[2][3]
Molecular Weight	182.22 g/mol	[2][3]
CAS Number	2186-92-7	[2][3]
Density	1.07 g/mL at 20 °C	[1]
Boiling Point	224.9 °C at 760 mmHg; 85-87 °C at 0.1 mmHg	[1][3]
Flash Point	114 °C	
Refractive Index	n <sub>20</sub> /D 1.505	[4]
Solubility	Insoluble in water; soluble in alcohol and many organic solvents.	[5]

## Synthesis Protocol: Acetalization of p-Anisaldehyde

The most common and efficient method for the synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene** is the acid-catalyzed acetalization of p-anisaldehyde with trimethyl orthoformate in methanol.[6]

## Experimental Procedure

A detailed experimental protocol for this synthesis is provided below:

Materials:

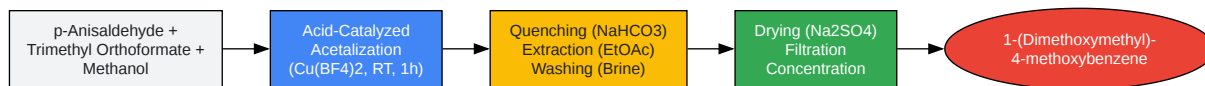
- p-Anisaldehyde
- Trimethyl orthoformate
- Anhydrous Methanol
- Copper(II) tetrafluorobate hydrate (or other suitable acid catalyst)

- Saturated sodium bicarbonate solution
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in anhydrous methanol.[6]
- Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.[6]
- Stir the reaction mixture at room temperature for 1 hour.[6]
- Quench the reaction by adding saturated sodium bicarbonate solution.[6]
- Extract the product with ethyl acetate.[6]
- Wash the organic phase with saturated sodium chloride solution.[6]
- Dry the organic layer over anhydrous sodium sulfate.[6]
- Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
- Purify the crude product by vacuum distillation.

#### Diagram of the Synthesis Workflow



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Caption: Workflow for the synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene**.

## Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **1-(Dimethoxymethyl)-4-methoxybenzene**. The following tables summarize the expected spectroscopic data.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference
7.36	d	2H	Ar-H (ortho to -CH(OMe) <sub>2</sub> )	[6]
6.89	d	2H	Ar-H (ortho to -OMe)	[6]
5.35	s	1H	-CH(OMe) <sub>2</sub>	[6]
3.81	s	3H	Ar-OMe	[6]
3.31	s	6H	-CH(OMe) <sub>2</sub>	[6]

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	Ar-C (para to -CH(OMe) <sub>2</sub> )
~130	Ar-C (ipso to -CH(OMe) <sub>2</sub> )
~128	Ar-CH (ortho to -CH(OMe) <sub>2</sub> )
~114	Ar-CH (ortho to -OMe)
~103	-CH(OMe) <sub>2</sub>
~55.3	Ar-OMe
~52.5	-CH(OMe) <sub>2</sub>

Note: Predicted chemical shifts based on typical values for similar structures.

## Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorptions are listed below.

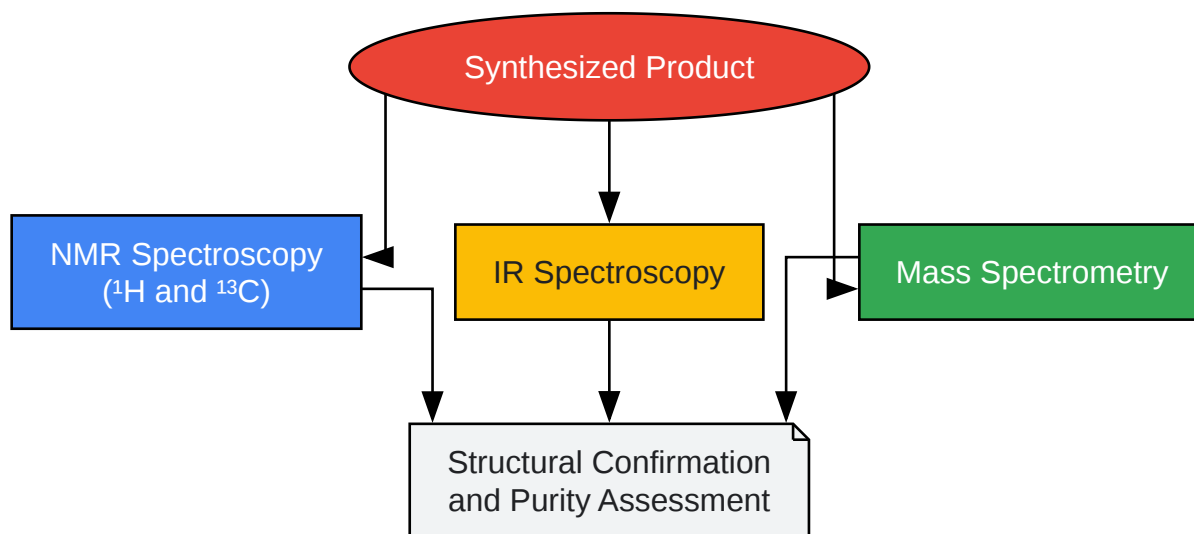
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Medium-Strong	C-H stretching (aromatic and aliphatic)
~1610, 1510	Medium-Strong	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (aryl ether)
~1170, 1040	Strong	C-O stretching (acetal)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Proposed Fragment
182	$[M]^+$ (Molecular Ion)
151	$[M - OCH_3]^+$
121	$[M - CH(OCH_3)_2]^+$

Diagram of the Characterization Workflow

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